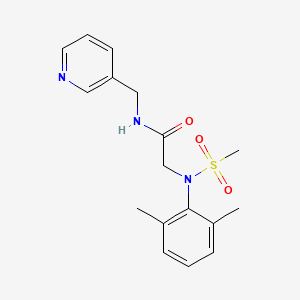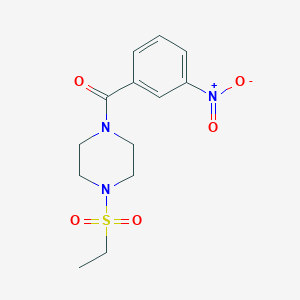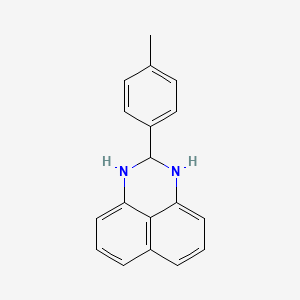![molecular formula C20H23N5O2 B5607653 3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)
3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related benzamides involves strategic reactions under specific conditions to achieve desired structural configurations. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, with the structure confirmed by X-ray crystallographic analysis (Browne, Skelton, & White, 1981). This reaction showcases the potential pathways for synthesizing complex benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied. X-ray diffraction and other analytical techniques are commonly used to confirm the molecular configuration and establish isomerism. For example, the molecular structure and conformation of benzamide compounds have been determined, highlighting the importance of intramolecular interactions and geometric configurations in defining their properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that define their reactivity and potential chemical applications. The synthesis and reactivity of these compounds are influenced by their structural features, including the presence of substituents and their positions on the benzamide backbone. For instance, reactions involving N-(pyridin-3-yl)benzamides as selective inhibitors showcase the specificity of chemical interactions based on the molecular structure (Zimmer, Hafner, Zender, Ammann, Hartmann, & Vock, 2011).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,27)9-8-15-5-3-6-16(11-15)19(26)23-12-17-7-4-10-22-18(17)25-14-21-13-24-25/h3-7,10-11,13-14,27H,8-9,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRRESXHKQSOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C(N=CC=C2)N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-6-[3-(2-methoxyphenoxy)propyl]benzamide](/img/structure/B5607575.png)


![4-[(cyclopentylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5607587.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B5607592.png)
![N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5607633.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)
![3-isobutyl-1-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5607645.png)

![2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5607673.png)
methanone](/img/structure/B5607675.png)